3-(4-Carboethoxybenzoyl)thiophene
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Overview
Description
3-(4-Carboethoxybenzoyl)thiophene is a chemical compound with the molecular formula C14H12O3S . It has a molecular weight of 260.31 and 261.32 . The IUPAC name for this compound is ethyl 4-(3-thienylcarbonyl)benzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12O3S/c1-2-17-14(16)11-5-3-10(4-6-11)13(15)12-7-8-18-9-12/h3-9H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Pyrolysis Mechanism Study
3-(4-Carboethoxybenzoyl)thiophene, as a thiophene derivative, is closely related to the study of the pyrolysis mechanisms of similar compounds. For example, Li et al. (2021) investigated the pyrolysis of 3-ethynylebenzo[b]thiophene (3-EBT), which is a significant intermediate in the pyrolysis of thiophenes, using density function theory. The study provided insights into the α-carbene formation and decomposition pathways, which are crucial for understanding the pyrolysis of thiophene derivatives like this compound (Li et al., 2021).
Synthesis and Characterization of Novel Compounds
In the field of chemistry, thiophene-containing compounds are synthesized for their varied biological activities. For instance, Mabkhot et al. (2017) synthesized novel thiophene-containing compounds with reported antimicrobial and antifungal activities. This kind of research is relevant for understanding the applications of this compound in synthesizing new compounds with potential biological activities (Mabkhot et al., 2017).
Fluorescent Properties
Thiophene derivatives are also studied for their fluorescent properties, which are significant in various scientific applications. Coelho et al. (2015) synthesized and characterized fluorescent nitrobenzoyl polythiophenes, showcasing the potential of thiophene derivatives in fluorescence-based applications (Coelho et al., 2015).
Surface Functionalization of Nanocrystals
The application of thiophene derivatives extends to nanotechnology as well. Querner et al. (2006) provided a synthetic scheme for oligo- and polythiophenes containing carbodithioate group, used for the surface functionalization of various semiconductor and metal nanoparticles. This research indicates the potential use of this compound in similar applications (Querner et al., 2006).
Antimicrobial and Antioxidant Studies
Thiophene derivatives are also synthesized for their antimicrobial and antioxidant activities. For example, Raghavendra et al. (2016) synthesized new compounds with thiophene moieties and evaluated their antimicrobial and antioxidant activities. This suggests potential research directions for this compound in similar fields (Raghavendra et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-(thiophene-3-carbonyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-2-17-14(16)11-5-3-10(4-6-11)13(15)12-7-8-18-9-12/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEQJROCOWLIKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641832 |
Source
|
Record name | Ethyl 4-(thiophene-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896618-52-3 |
Source
|
Record name | Ethyl 4-(thiophene-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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